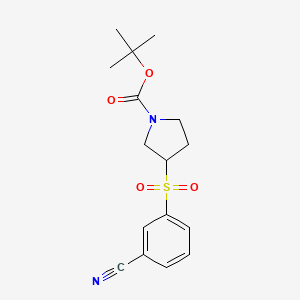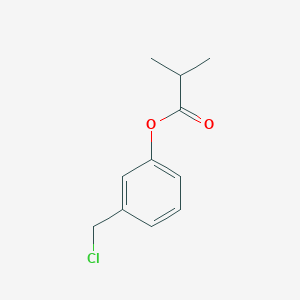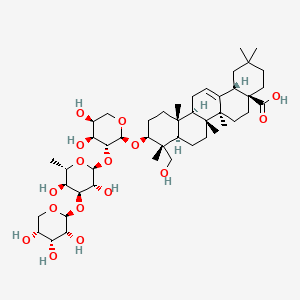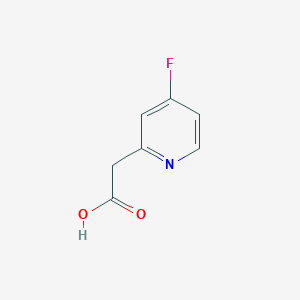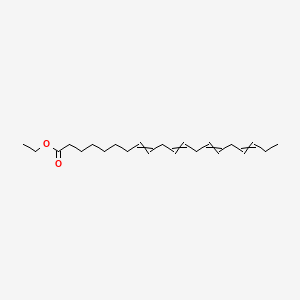
Ethyl 8,11,14,17-Eicosatetraenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is derived from the formal condensation of the carboxy group of 8,11,14,17-Eicosatetraenoic acid with the hydroxy group of ethanol . This compound is part of the ethyl esters category and is known for its significant role in various biochemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 8,11,14,17-Eicosatetraenoate is typically synthesized by esterification of 8,11,14,17-Eicosatetraenoic acid with ethanol under alkaline conditions. The reaction is catalyzed by a base, leading to the formation of the ethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8,11,14,17-Eicosatetraenoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of peroxides or epoxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of saturated compounds.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or hydroxylation.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and peroxides. Conditions often involve elevated temperatures and the presence of catalysts.
Reduction: Common reagents include hydrogen gas, metal hydrides, and catalytic hydrogenation. Conditions typically involve high pressure and the presence of a catalyst.
Substitution: Common reagents include halogens, acids, and bases.
Major Products Formed
Oxidation: Peroxides, epoxides, and hydroxylated derivatives.
Reduction: Saturated fatty acid ethyl esters.
Substitution: Halogenated or hydroxylated fatty acid ethyl esters.
Applications De Recherche Scientifique
Ethyl 8,11,14,17-Eicosatetraenoate has a wide range of applications in scientific research:
Mécanisme D'action
Ethyl 8,11,14,17-Eicosatetraenoate exerts its effects through various molecular targets and pathways:
Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα): This activation leads to the regulation of genes involved in lipid metabolism and energy homeostasis.
Inhibition of Lipoxygenases (LOX) and Cyclooxygenases (COX): This inhibition reduces the production of pro-inflammatory mediators, contributing to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Ethyl 8,11,14,17-Eicosatetraenoate is often compared with other similar compounds, such as:
Ethyl arachidonate (5,8,11,14-Eicosatetraenoic acid, ethyl ester): Both compounds are ethyl esters of eicosatetraenoic acids, but they differ in their specific double bond positions.
Mthis compound: This compound is the methyl ester analog of this compound, differing only in the esterifying alcohol.
Ethyl 5,8,11,14-Eicosatetraenoate: Another ethyl ester of eicosatetraenoic acid, differing in the position of the double bonds.
This compound is unique due to its specific double bond configuration, which influences its biochemical properties and applications .
Propriétés
Formule moléculaire |
C22H36O2 |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
ethyl icosa-8,11,14,17-tetraenoate |
InChI |
InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-21H2,1-2H3 |
Clé InChI |
LKBDTOYINRNCSY-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



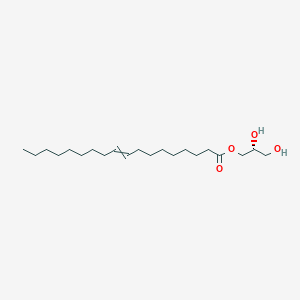

![methyl N-[2-[(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate](/img/structure/B12437121.png)
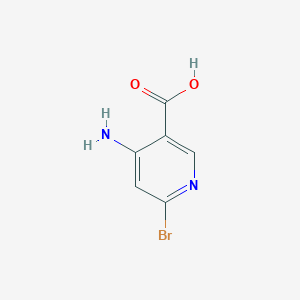

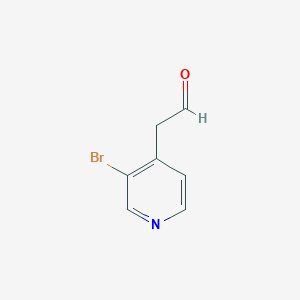
![1-[4-(2-Methylpropoxy)phenyl]ethanamine; acetic acid](/img/structure/B12437144.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12437153.png)
